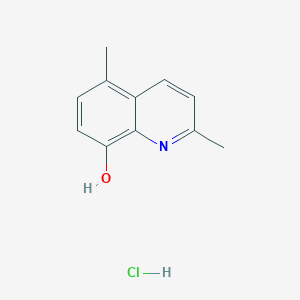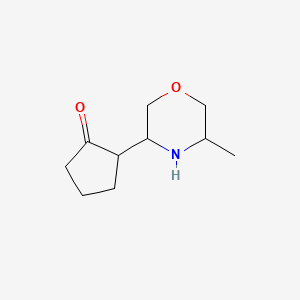![molecular formula C6H15N3O B13300580 N'-hydroxy-3-[(propan-2-yl)amino]propanimidamide](/img/structure/B13300580.png)
N'-hydroxy-3-[(propan-2-yl)amino]propanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-3-[(propan-2-yl)amino]propanimidamide is a chemical compound with the molecular formula C7H17N3O It is known for its unique structure, which includes an amidine group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-3-[(propan-2-yl)amino]propanimidamide typically involves the reaction of aminonitriles with hydroxylamine under specific conditions. One common method includes the hydrogenation of O-acetyl-substituted aminooximes in the presence of a palladium catalyst . The reaction conditions are carefully controlled to ensure the desired product is obtained in satisfactory yields.
Industrial Production Methods
Industrial production of N’-hydroxy-3-[(propan-2-yl)amino]propanimidamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-3-[(propan-2-yl)amino]propanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amidine group to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary amines.
Scientific Research Applications
N’-hydroxy-3-[(propan-2-yl)amino]propanimidamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-hydroxy-3-[(propan-2-yl)amino]propanimidamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amidine groups play crucial roles in binding to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-3-[methyl(propan-2-yl)amino]propanimidamide
- N’-hydroxy-3-{2-(3-methylbutoxy)ethylamino}propanimidamide
- N’-hydroxy-3-{propan-2-yl[2-(pyridin-2-yl)ethyl]amino}propanimidamide
Uniqueness
N’-hydroxy-3-[(propan-2-yl)amino]propanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H15N3O |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
N'-hydroxy-3-(propan-2-ylamino)propanimidamide |
InChI |
InChI=1S/C6H15N3O/c1-5(2)8-4-3-6(7)9-10/h5,8,10H,3-4H2,1-2H3,(H2,7,9) |
InChI Key |
STUAWOSILVBZEQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)NCC/C(=N/O)/N |
Canonical SMILES |
CC(C)NCCC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


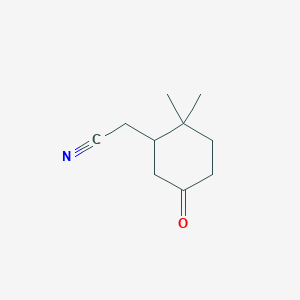
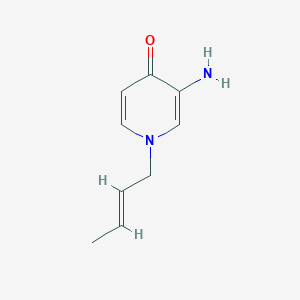
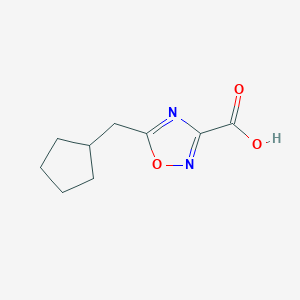
amine](/img/structure/B13300531.png)
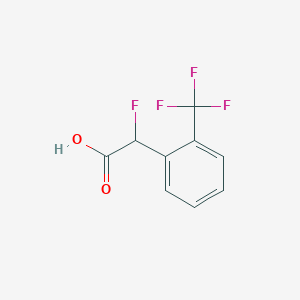
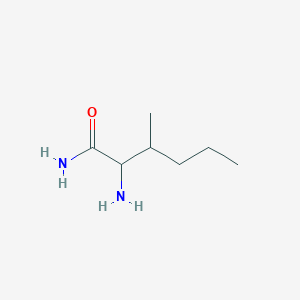
![2-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13300553.png)
![5-Methyl-2-(2-methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13300561.png)
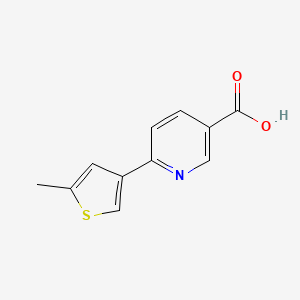
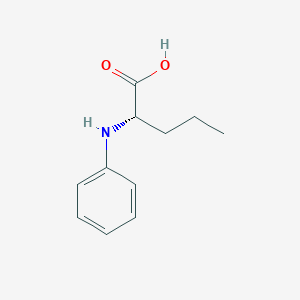
![1-{[(3-Chlorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13300578.png)
